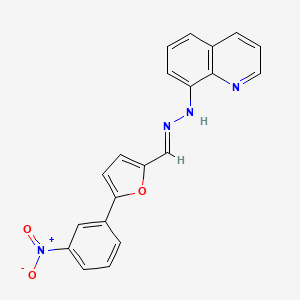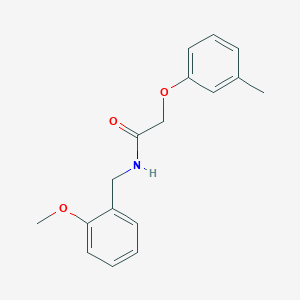![molecular formula C18H19ClN2O3 B5722227 N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACPA, is a chemical compound that has been studied for its potential applications in scientific research. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a range of effects on the body and brain. In
科学研究应用
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound is a selective agonist of the CB1 receptor, which is found in the brain and nervous system and plays a role in a range of physiological processes, including pain perception, appetite, and mood regulation. This compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models, and has also been studied for its potential applications in the treatment of addiction and neurodegenerative diseases.
作用机制
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide binds selectively to the CB1 receptor, which is a G protein-coupled receptor that is coupled to the intracellular signaling pathway. When this compound binds to the CB1 receptor, it activates the G protein and triggers a cascade of intracellular signaling events that ultimately lead to changes in neuronal activity and neurotransmitter release. This compound has been shown to modulate the release of a range of neurotransmitters, including dopamine, glutamate, and GABA, and has been implicated in the regulation of synaptic plasticity and neurogenesis.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body and brain. This compound has been shown to have analgesic effects in animal models of pain, and has been studied for its potential applications in the treatment of chronic pain conditions. This compound has also been shown to have anxiolytic and antidepressant effects, and has been studied for its potential applications in the treatment of anxiety and depression. This compound has been implicated in the regulation of appetite and energy balance, and has been studied for its potential applications in the treatment of obesity and metabolic disorders.
实验室实验的优点和局限性
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several advantages for use in lab experiments, including its selectivity for the CB1 receptor and its ability to cross the blood-brain barrier. This compound has been used extensively in animal models to study the role of the CB1 receptor in a range of physiological processes, and has been shown to have a range of effects on neuronal activity and neurotransmitter release. However, this compound also has several limitations for use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide, including the development of more selective and potent CB1 receptor agonists, the investigation of the role of the CB1 receptor in neurodegenerative diseases, and the development of novel therapeutic approaches for the treatment of chronic pain, anxiety, and depression. Additionally, there is a need for further research on the safety and efficacy of this compound in human subjects, and for the development of new methods for the delivery and administration of this compound in clinical settings.
合成方法
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction produces this compound as a white powder with a melting point of 170-175°C.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-8-14(9-12(2)18(11)19)24-10-17(23)21-16-7-5-4-6-15(16)20-13(3)22/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGICOQYYIGAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)



![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)



